Cas no 368441-99-0 (methyl 1,4-di-boc-piperazine-2-acetate)

Methyl 1,4-di-Boc-piperazine-2-acetate is a protected derivative of piperazine-2-acetic acid, featuring Boc (tert-butoxycarbonyl) groups at the 1 and 4 positions of the piperazine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in peptide and medicinal chemistry, where selective deprotection of the Boc groups allows for controlled functionalization. The ester moiety (methyl acetate) enhances solubility and facilitates further transformations. Its stability under a range of reaction conditions makes it suitable for multi-step syntheses. The dual Boc protection ensures selective reactivity, minimizing side reactions and improving yield in complex molecular constructions. This reagent is valued for its reliability in constructing piperazine-based scaffolds.
methyl 1,4-di-boc-piperazine-2-acetate structure
368441-99-0 structure
Product Name:methyl 1,4-di-boc-piperazine-2-acetate
CAS No:368441-99-0
MF:C17H30N2O6
MW:358.429905414581
MDL:MFCD03426280
CID:921694
PubChem ID:4055116
Update Time:2025-06-30

methyl 1,4-di-boc-piperazine-2-acetate Chemical and Physical Properties

Names and Identifiers

    • methyl 1,4-di-boc-piperazine-2-acetate
    • ditert-butyl 2-(2-methoxy-2-oxoethyl)piperazine-1,4-dicarboxylate
    • METHYL 1,4-DI-BOC-PIPERIZINE-2-ACETATE
    • 2-methoxycarbonylmethylpiperazine-1,4-dicarboxylic acid di-tert-butyl ester
    • BS-17138
    • MFCD03426280
    • 1,4-DI-TERT-BUTYL 2-(2-METHOXY-2-OXOETHYL)PIPERAZINE-1,4-DICARBOXYLATE
    • AKOS015911397
    • A823400
    • Methyl 1,4-Bis(Boc)piperazine-2-acetate
    • AMY4376
    • CS-0137039
    • Di-tert-butyl 2-(2-methoxy-2-oxoethyl)piperazine-1,4-dicarboxylate
    • Di-tert-butyl2-(2-methoxy-2-oxoethyl)piperazine-1,4-dicarboxylate
    • DTXSID40398817
    • SCHEMBL1183758
    • 368441-99-0
    • KHNDFFYHELWSII-UHFFFAOYSA-N
    • s11603
    • SY279055
    • MDL: MFCD03426280
    • Inchi: 1S/C17H30N2O6/c1-16(2,3)24-14(21)18-8-9-19(15(22)25-17(4,5)6)12(11-18)10-13(20)23-7/h12H,8-11H2,1-7H3
    • InChI Key: KHNDFFYHELWSII-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CCN(C(=O)OC(C)(C)C)CC1CC(=O)OC)=O

Computed Properties

  • Exact Mass: 358.21000
  • Monoisotopic Mass: 358.21038668g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 7
  • Complexity: 506
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 85.4Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 419.8±20.0 °C at 760 mmHg
  • Flash Point: 207.7±21.8 °C
  • PSA: 85.38000
  • LogP: 2.28170
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

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abcr
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Methyl 1,4-di-Boc-piperazine-2-acetate
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€300.50 2023-04-26

methyl 1,4-di-boc-piperazine-2-acetate Suppliers

Amadis Chemical Company Limited
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(CAS:368441-99-0)methyl 1,4-di-boc-piperazine-2-acetate
Order Number:A823400
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:10
Price ($):460.0
Email:sales@amadischem.com

Additional information on methyl 1,4-di-boc-piperazine-2-acetate

Introduction to Methyl 1,4-di-boc-piperazine-2-acetate (CAS No. 368441-99-0)

Methyl 1,4-di-boc-piperazine-2-acetate, with the chemical formula C₁₁H₁₇NO₅ and CAS number 368441-99-0, is a significant compound in the field of pharmaceutical chemistry. This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly those involving piperazine scaffolds. The presence of both Boc (tert-butoxycarbonyl) protecting groups and an acetic acid moiety makes it a versatile building block for drug development.

The Boc protecting groups are strategically employed to safeguard the amine functionalities during synthetic processes, ensuring high selectivity and yield. This characteristic is particularly valuable in multi-step syntheses where protecting group strategies play a pivotal role in maintaining the integrity of reactive sites. The acetic acid side chain provides a reactive site for further functionalization, allowing for the introduction of diverse pharmacophores.

In recent years, there has been growing interest in piperazine derivatives due to their broad spectrum of biological activities. Piperazine-based compounds are known for their utility in treating various conditions, including neurological disorders, infectious diseases, and cancer. The synthesis of these derivatives often requires precise control over reaction conditions and protecting group strategies, making compounds like methyl 1,4-di-boc-piperazine-2-acetate indispensable in medicinal chemistry.

One of the most notable applications of methyl 1,4-di-boc-piperazine-2-acetate is in the development of antipsychotic and antidepressant drugs. Piperazine derivatives have been extensively studied for their potential to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. The Boc protection ensures that the amine groups remain inert under harsh reaction conditions, allowing for selective functionalization at other positions on the piperazine ring.

Recent advancements in synthetic methodologies have further enhanced the utility of methyl 1,4-di-boc-piperazine-2-acetate. For instance, transition-metal-catalyzed cross-coupling reactions have enabled the introduction of aryl or heteroaryl groups at specific positions on the piperazine ring with high efficiency. These reactions often proceed under mild conditions and with excellent regioselectivity, making them ideal for late-stage functionalization.

The pharmaceutical industry has also explored the use of piperazine derivatives as kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways and are often implicated in various diseases, including cancer. By designing piperazine-based inhibitors that target specific kinase domains, researchers have developed promising candidates for therapeutic intervention. Methyl 1,4-di-boc-piperazine-2-acetate serves as a key intermediate in the synthesis of these inhibitors, providing a scaffold that can be modified to enhance binding affinity and selectivity.

In addition to its role in drug development, methyl 1,4-di-boc-piperazine-2-acetate has found applications in materials science and agrochemicals. Its unique structural features make it a valuable precursor for synthesizing polymers with specialized properties. These polymers can exhibit enhanced stability or biodegradability, depending on the desired application.

The synthesis of methyl 1,4-di-boc-piperazine-2-acetate typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes the formation of a piperazine ring followed by selective acetylation and Boc protection. Each step must be carefully optimized to ensure high yield and purity. Advances in computational chemistry have aids chemists in predicting optimal reaction conditions and minimizing unwanted side products.

The importance of quality control in the production of methyl 1,4-di-boc-piperazine-2-acetate cannot be overstated. Impurities can significantly impact downstream applications, particularly in pharmaceuticals where even minor contaminants can affect efficacy or safety. Therefore, rigorous analytical techniques such as HPLC (high-performance liquid chromatography), NMR (nuclear magnetic resonance) spectroscopy, and mass spectrometry are employed to ensure product integrity.

Future research directions may focus on developing more efficient synthetic routes to methyl 1,4-di-boc-piperazine-2-acetate and exploring new applications for its derivatives. The growing demand for innovative therapeutic agents ensures that compounds like this will remain at the forefront of pharmaceutical research. As our understanding of biological systems continues to expand, so too will the applications of piperazine-based molecules.

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Amadis Chemical Company Limited
(CAS:368441-99-0)methyl 1,4-di-boc-piperazine-2-acetate
A823400
Purity:99%
Quantity:5g
Price ($):460.0
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